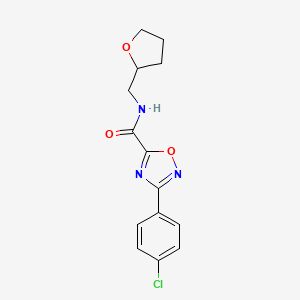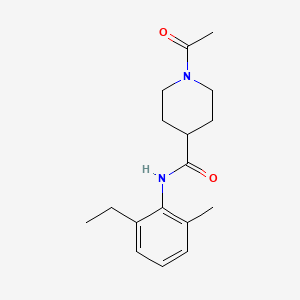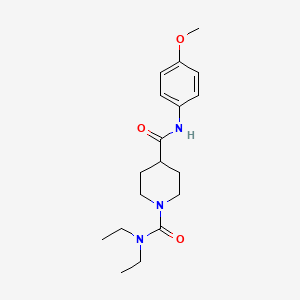
3-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported the potential of this compound as a lead molecule for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of specific enzymes or signaling pathways in cells. For example, one study reported that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, this compound has been found to possess anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, several studies have reported the potential of this compound as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide for lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of action of specific enzymes or signaling pathways in cells. Additionally, it may be useful for the development of novel drugs for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide. One of the main directions is the development of novel drugs based on this compound. Several studies have reported the potential of this compound as a lead molecule for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential applications in different fields, such as agriculture and veterinary medicine. Finally, the development of new synthesis methods for this compound may also be an important direction for future research.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide has been reported in several research articles. One of the most common methods involves the reaction of 4-chlorobenzohydrazide with furfural in the presence of acetic acid and glacial acetic acid to yield the intermediate 4-(furan-2-ylmethylidene)-4-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroformate in the presence of triethylamine to yield the final product.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-10-5-3-9(4-6-10)12-17-14(21-18-12)13(19)16-8-11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHBGFFFTHOPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)
![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5349611.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![(3S*,5R*)-1-(3-hydroxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349620.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5349626.png)

![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)
![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5349661.png)